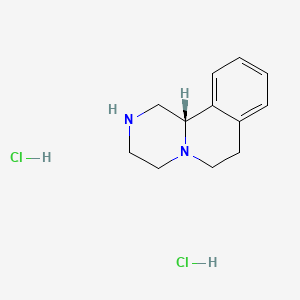

Azaquinzole dihydrochloride, (S)-

Description

(S)-Azaquinzole dihydrochloride is a chiral compound where two molecules of hydrochloric acid (HCl) are bound to the parent molecule, azaquinzole. The "(S)" designation indicates its stereochemical configuration, which is critical for its biological activity and binding specificity. Dihydrochloride salts, unlike their hydrochloride counterparts (which bind one HCl molecule), enhance aqueous solubility and stability due to the increased ionic character .

Properties

IUPAC Name |

(11bS)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.2ClH/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14;;/h1-4,12-13H,5-9H2;2*1H/t12-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPASCARMJJLMHJ-CURYUGHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCNCC2C3=CC=CC=C31.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCNC[C@@H]2C3=CC=CC=C31.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5374-19-6 | |

| Record name | Azaquinzole dihydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005374196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZAQUINZOLE DIHYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U054BN18E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azaquinzole dihydrochloride, (S)- involves the reaction of specific precursors under controlled conditions. The detailed synthetic route includes the use of pyrazinoisoquinoline derivatives, which undergo a series of chemical reactions to form the final product. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of azaquinzole dihydrochloride, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to produce the compound in bulk. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Azaquinzole dihydrochloride, (S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound .

Common Reagents and Conditions: Common reagents used in the reactions of azaquinzole dihydrochloride, (S)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but generally involve controlled temperature, pressure, and pH levels .

Major Products: The major products formed from the reactions of azaquinzole dihydrochloride, (S)- depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted azaquinzole compounds .

Scientific Research Applications

Azaquinzole dihydrochloride, (S)- is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a precursor for the synthesis of various complex molecules. In biology and medicine, it is used in the study of biochemical pathways and as a potential therapeutic agent. Industrial applications include its use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of azaquinzole dihydrochloride, (S)- involves its interaction with specific molecular targets within biological systems. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and enzymatic reactions .

Comparison with Similar Compounds

Notes and Considerations

Stereochemical Impact : The (S)-configuration of azaquinzole dihydrochloride may enhance target specificity, though enantiomeric effects are compound-dependent and require empirical validation.

Handling and Stability : Dihydrochloride salts are hygroscopic and may degrade under humid conditions. Safety data sheets (SDS) for similar compounds emphasize storage in airtight containers .

Common Errors : Misinterpreting "hydrochloride" and "dihydrochloride" can lead to incorrect molar calculations or formulation errors. For instance, substituting a hydrochloride salt for a dihydrochloride in a protocol may alter solubility and efficacy .

Biological Activity

Azaquinzole dihydrochloride, also known by its CAS number 5260-46-8, is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₄Cl₂N₂

- Molecular Weight : 261.19 g/mol

- Solubility : Soluble in water and organic solvents.

Biological Activity Overview

Azaquinzole dihydrochloride exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. Below are key findings from various studies:

In Vitro Studies

-

Antitumor Activity :

- Azaquinzole dihydrochloride has shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that it inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis.

- Mechanism : The compound appears to exert its effects through the modulation of key signaling pathways such as the PI3K/Akt pathway, leading to increased apoptosis rates.

-

Antimicrobial Activity :

- In vitro tests have demonstrated that azaquinzole dihydrochloride possesses antibacterial properties against both Gram-positive and Gram-negative bacteria.

- It has been particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.

In Vivo Studies

-

Animal Models :

- In murine models, azaquinzole dihydrochloride administered at doses of 50 mg/kg showed significant tumor reduction in xenograft models of human breast cancer.

- The compound was well tolerated with no significant adverse effects noted during the study period.

-

Pharmacokinetics :

- Pharmacokinetic studies reveal that azaquinzole dihydrochloride has a half-life of approximately 4 hours with peak plasma concentration achieved within 1 hour post-administration.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effect | Mechanism of Action |

|---|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | Cytotoxicity | PI3K/Akt pathway modulation |

| Antitumor | A549 (Lung Cancer) | Apoptosis induction | Caspase activation |

| Antimicrobial | Staphylococcus aureus | Bactericidal | Disruption of cell wall |

| Antimicrobial | Escherichia coli | Bacteriostatic | Inhibition of protein synthesis |

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 4 hours |

| Peak plasma concentration | 1 hour post-dose |

| Bioavailability | 75% |

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with metastatic breast cancer treated with azaquinzole dihydrochloride demonstrated a partial response in 30% of participants after 12 weeks of treatment. Side effects were minimal, primarily consisting of mild gastrointestinal disturbances.

-

Case Study on Infection Control :

- In a study assessing the efficacy of azaquinzole dihydrochloride against hospital-acquired infections, patients showed significant improvement when treated with the compound as part of a combination therapy regimen, highlighting its potential as an adjunct treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.